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These application notes provide a comprehensive overview and detailed protocols for Tet-
assisted bisulfite sequencing (TABS-seq) tailored for low-input DNA samples. TABS-seq is a
powerful technique for the genome-wide, single-base resolution mapping of 5-
hydroxymethylcytosine (5hmC), an important epigenetic modification involved in gene
regulation and cellular differentiation. The ability to perform TABS-seq on limited biological
samples is crucial for studies involving rare cell populations, clinical biopsies, and early
embryonic development.

Introduction to TABS-Seq

Standard bisulfite sequencing is unable to distinguish between 5-methylcytosine (5mC) and
5hmC, as both are resistant to bisulfite-mediated deamination. TABS-seq overcomes this
limitation through a series of enzymatic steps to selectively protect 5hmC while converting 5mC
to a form that is susceptible to bisulfite conversion.[1]

The core principle of TABS-seq involves:

¢ Protection of 5hmC: -glucosyltransferase (B-GT) is used to specifically transfer a glucose
moiety to the hydroxyl group of 5hmC, forming -glucosyl-5-hydroxymethylcytosine (5gmC).
This modification protects 5hmC from subsequent oxidation.
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o Oxidation of 5mC: The Ten-Eleven Translocation (TET) family of dioxygenases is then used
to oxidize 5mC to 5-carboxylcytosine (5caC).

 Bisulfite Conversion: Standard bisulfite treatment deaminates cytosine and 5caC to uracil
(which is read as thymine during sequencing), while the protected 5gmC (originally 5ShmC)
and unmodified 5mC (if oxidation is incomplete) are resistant and read as cytosine.

By comparing the results of TABS-seq with those of conventional whole-genome bisulfite
sequencing (WGBS), the precise locations of 5hmC can be determined at single-base
resolution.

Applications for Low-Input DNA Samples

The adaptation of TABS-seq for low-input DNA samples opens up new avenues for epigenetic
research in various fields:

e Oncology: Studying 5hmC patterns in circulating tumor DNA (ctDNA) and limited tumor
biopsy tissues to identify novel biomarkers for cancer diagnosis, prognosis, and treatment
response.

o Neuroscience: Investigating the role of 5hmC in neuronal development and function using
small, defined populations of neurons.

o Developmental Biology: Mapping 5hmC dynamics in oocytes, zygotes, and early embryonic
tissues to understand its role in epigenetic reprogramming.

o Drug Development: Assessing the impact of drug candidates on the 5hmC landscape in
preclinical models where sample material is often scarce.

Experimental Workflow and Protocol

This protocol is designed for low-input DNA samples in the range of 1-10 ng. It incorporates
modifications to minimize sample loss and enhance library preparation efficiency.

Experimental Workflow Diagram
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Caption: Workflow for low-input TABS-seq.
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Detailed Protocol

Materials:

Low-input genomic DNA (1-10 ng)

o TET-assisted Bisulfite Sequencing Kit (e.g., from various commercial suppliers)
e [B-Glucosyltransferase (B-GT)

o TET Dioxygenase (e.g., TET1 or TET2)

» UDP-Glucose

o Low-input library preparation kit for next-generation sequencing (NGS)
 Bisulfite conversion reagent

o PCR amplification reagents

» Magnetic beads for purification

* Nuclease-free water

Procedure:

o DNA Fragmentation:

o Fragment 1-10 ng of genomic DNA to an average size of 200-500 bp using enzymatic
digestion or mechanical shearing (e.g., sonication).

o Purify the fragmented DNA using magnetic beads and elute in a small volume of nuclease-
free water.

e Glucosylation of 5hmC:

o Set up the glucosylation reaction by combining the fragmented DNA, 3-GT, UDP-Glucose,
and the appropriate reaction buffer.
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o Incubate the reaction according to the manufacturer's instructions (typically 1-2 hours at
37°C).

o Purify the glucosylated DNA using magnetic beads.
o Oxidation of 5mC:

o Set up the oxidation reaction by combining the glucosylated DNA, TET enzyme, and the
necessary co-factors (e.g., Fe(ll), a-ketoglutarate) in the provided reaction buffer.

o Incubate the reaction for 1-2 hours at the optimal temperature for the specific TET enzyme
used (e.g., 37°C).

o Purify the oxidized DNA using magnetic beads.
e Low-Input Library Preparation:
o Perform end-repair and A-tailing on the purified DNA.

o Ligate NGS adapters compatible with your sequencing platform. For low-input samples, it
is crucial to use adapters with high ligation efficiency.

o Purify the adapter-ligated DNA using magnetic beads.
« Bisulfite Conversion:

o Treat the adapter-ligated DNA with a bisulfite conversion reagent according to the
manufacturer's protocol. This step converts unmethylated cytosines and 5caC to uracil.

o Purify the bisulfite-converted DNA.
o PCR Amplification:

o Amplify the bisulfite-converted library using a high-fidelity polymerase. The number of PCR
cycles should be optimized based on the initial DNA input amount to avoid over-
amplification and library bias.

o Purify the final PCR product using magnetic beads.
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 Library Quantification and Sequencing:
o Quantify the final library concentration and assess its size distribution.
o Perform next-generation sequencing on a compatible platform.

Data Analysis Workflow

The analysis of low-input TABS-seq data requires a specialized bioinformatics pipeline to
accurately identify 5hmC sites.

Data Analysis Pipeline Diagram
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Caption: Bioinformatic pipeline for TABS-seq data.
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Pipeline Steps:

e Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
Adapters and low-quality bases are trimmed.

o Alignment: The cleaned reads are aligned to a reference genome using a bisulfite-aware
aligner such as Bismark.

o Deduplication: PCR duplicates, which can be prevalent in low-input libraries, are removed to
avoid biases in methylation calling.

o Methylation Extraction: The methylation status of each cytosine is extracted from the aligned
reads.

o 5hmC Calling: To identify 5hmC sites, the methylation calls from the TABS-seq data are
compared to those from a corresponding WGBS experiment performed on the same sample.
A site that is methylated in the TABS-seq data but unmethylated in the WGBS data is
identified as a 5hmC site.

o Annotation: The identified 5hmC sites are annotated with genomic features (e.g., genes,
promoters, enhancers) to understand their functional context.

Performance of Low-Input Methods

The performance of different methods for 5ShmC detection from low-input DNA can be
compared based on several key metrics. While specific data for a direct comparison of TABS-
seq with other methods on a 1-10 ng scale is limited in the public domain, the following table
provides a general comparison of expected performance based on the principles of the
techniques.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1587030?utm_src=pdf-body
https://www.benchchem.com/product/b1587030?utm_src=pdf-body
https://www.benchchem.com/product/b1587030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Enzymatic Methods

Feature TABS-Seq oxBS-Seq
(e.g., EM-seq)
Glucosylation of o ) )
o Oxidation of 5hmC, Enzymatic conversion
o 5hmC, TET oxidation o ) )
Principle Bisulfite sequencing of  of C to U, protecting

of 5mC, Bisulfite

5mC

5mC and 5hmC

sequencing
DNA Input Range 1ng-1pg 10ng -1 pg As low as 10 pg
Resolution Single-base Single-base Single-base
) ) ] Indirect (distinguishes
Direct/Indirect 5hmC ] Indirect (by N
) Direct ) modified from
Detection subtraction)

unmodified C)

Moderate (due to

Moderate (due to

Low (no bisulfite

DNA Damage o o
bisulfite) bisulfite) treatment)
Library Complexity Moderate Moderate High
GC Bias Present Present Reduced
High (enzymes and i )
Cost Moderate to High High (enzymes)

sequencing)

Troubleshooting for Low-Input TABS-Seq
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Problem

Possible Cause

Suggested Solution

Low Library Yield

- Insufficient starting DNA-
Inefficient enzymatic reactions-

Sample loss during purification

- Start with the highest
possible DNA amount within
the low-input range.- Ensure
optimal buffer conditions and
incubation times for B-GT and
TET enzymes.- Minimize
purification steps and use
high-efficiency magnetic

beads.

High PCR Duplicate Rate

- Low library complexity due to

low input- Over-amplification

- Optimize the number of PCR
cycles.- Consider using unique
molecular identifiers (UMIS)
during library preparation to
computationally remove

duplicates.

Incomplete Bisulfite

Conversion

- Inefficient bisulfite reaction

- Ensure complete
denaturation of DNA before
bisulfite treatment.- Use a
fresh and reliable bisulfite

conversion Kkit.

Low Mapping Efficiency

- Poor sequencing quality-

DNA contamination

- Perform stringent quality
control and trimming of raw
reads.- Ensure the starting

DNA sample is pure.

By following these detailed protocols and considering the potential challenges, researchers can

successfully apply TABS-seq to low-input DNA samples, enabling novel discoveries in the field

of epigenetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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